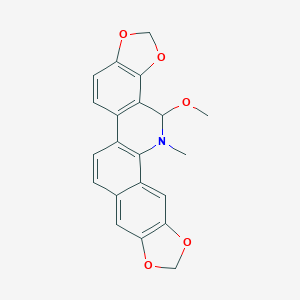

6-Methoxydihydrosanguinarine

Descripción general

Descripción

La 6-Metoxi dihidro sanguinarina es un alcaloide benzofenantridínico natural extraído de plantas como Macleaya cordata e Hylomecon japonica . Este compuesto ha mostrado un potencial prometedor en la lucha contra una variedad de malignidades, incluido el adenocarcinoma de pulmón y el carcinoma hepatocelular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-Metoxi dihidro sanguinarina generalmente involucra la extracción de fuentes naturales como Macleaya cordata. El proceso de extracción incluye el uso de solventes como metanol y dimetilsulfóxido . El compuesto también se puede sintetizar mediante reacciones químicas que involucran la metoxilación de la dihidro sanguinarina en condiciones controladas .

Métodos de producción industrial

La producción industrial de 6-Metoxi dihidro sanguinarina involucra la extracción a gran escala de fuentes vegetales. El proceso incluye el cultivo de Macleaya cordata, seguido de la extracción utilizando solventes orgánicos y la purificación mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

La 6-Metoxi dihidro sanguinarina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden convertirlo en otras formas de alcaloides.

Sustitución: La metoxilación y otras reacciones de sustitución son comunes

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen metanol, dimetilsulfóxido y varios agentes oxidantes y reductores. Las reacciones se llevan a cabo típicamente bajo temperaturas y condiciones de pH controladas para garantizar la formación del producto deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados metoxilados y desmetoxilados de la dihidro sanguinarina .

Aplicaciones Científicas De Investigación

Case Studies

- A study conducted on MCF-7 cells revealed that 6-MDS not only induced apoptosis but also enhanced autophagy, suggesting its potential as a dual-action therapeutic agent .

- In HepG2 cells, 6-MDS was effective in inducing apoptosis via mitochondrial pathways, evidenced by cytochrome c release and caspase activation .

Effectiveness Against Resistant Strains

6-MDS has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentrations (MICs) range from 1.9 to 3.9 µg/mL, indicating its potential as an alternative treatment for antibiotic-resistant infections .

Anti-inflammatory Effects

6-MDS exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as NO and IL-6 through down-regulation of MAP kinase pathways in immune cells . This suggests potential applications in treating inflammatory diseases.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis and autophagy | IC50 values: MCF-7 (0.61 μM), HepG2 (5.0 μM) |

| Antimicrobial | Inhibits MRSA growth | MIC: 1.9 - 3.9 µg/mL |

| Anti-inflammatory | Inhibits NO and IL-6 expression | Reduces inflammation markers |

Mecanismo De Acción

El mecanismo de acción de la 6-Metoxi dihidro sanguinarina implica la modulación de la generación de especies reactivas de oxígeno (ROS), la inhibición de la vía de señalización PI3K/AKT/mTOR y la activación de las vías de apoptosis . El compuesto se dirige a varias vías moleculares, incluida la regulación al alza de los receptores de muerte y la inhibición de la proliferación celular .

Comparación Con Compuestos Similares

Compuestos similares

Sanguinarina: Otro alcaloide benzofenantridínico con propiedades citotóxicas similares.

Chelerythrine: Conocido por sus propiedades anticancerígenas y estructura molecular similar.

Singularidad

La 6-Metoxi dihidro sanguinarina es única debido a su metoxilación específica, que aumenta su citotoxicidad y capacidad para inducir la apoptosis en las células cancerosas . Su estructura molecular distinta le permite interactuar con diferentes objetivos moleculares en comparación con otros compuestos similares .

Actividad Biológica

6-Methoxydihydrosanguinarine (6-MDS) is a natural alkaloid derived from various plant sources, including Macleaya cordata and Hylomecon japonica. This compound has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article presents a detailed overview of the biological activities of 6-MDS, supported by data tables and recent research findings.

Overview of Biological Activities

6-MDS exhibits a range of biological activities, including:

- Anticancer Activity : Demonstrated potent cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Exhibits significant antibacterial and antimalarial activities.

- Modulation of Apoptosis and Autophagy : Induces programmed cell death and influences cellular self-digestion processes.

Cytotoxic Effects

6-MDS has shown strong cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and SF-268 (glioblastoma). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.61 |

| SF-268 | 0.54 |

| HT29 (colon carcinoma) | 3.8 ± 0.2 |

| Hep G2 (liver cancer) | 5.0 ± 0.2 |

The mechanism of action involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS), leading to the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Case Studies

- Breast Cancer Research : A study conducted by Zhang et al. explored the effects of 6-MDS on MCF-7 cells, revealing that it induces apoptosis by increasing ROS levels and inhibiting the PI3K/AKT/mTOR pathway. The use of autophagy inhibitors enhanced its pro-apoptotic effects, indicating a complex interaction between apoptosis and autophagy in cancer treatment .

- Liver Cancer : In hepatocellular carcinoma cells, 6-MDS was found to sensitize cells to TRAIL-induced apoptosis through ROS-mediated upregulation of death receptor 5 (DR5) .

Antimicrobial Properties

6-MDS also exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Plasmodium species. In vitro studies have shown that it possesses antiplasmodial activity, making it a candidate for further exploration in malaria treatment .

The biological activity of 6-MDS is mediated through several biochemical pathways:

- Inhibition of Platelet Aggregation : It acts on the platelet-activating factor receptor (PAFR), disrupting normal clotting processes.

- Induction of Apoptosis : By increasing ROS levels, it triggers apoptotic pathways in cancer cells .

- Modulation of Autophagy : The compound promotes autophagy while enhancing apoptosis under certain conditions, suggesting a dual role in cellular regulation .

Propiedades

IUPAC Name |

23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPDDMNAUJQRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.